1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Overview
Description
2-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the isoxazole ring and the spirocyclic moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For example, the synthesis might begin with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate can then be further functionalized to introduce the isoxazole ring and the phenol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol can undergo a variety of chemical reactions due to the presence of multiple reactive sites. These reactions include:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates formed during the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the phenol group might yield quinones, while reduction of the isoxazole ring could produce amines
Scientific Research Applications
2-[5-(1,4-Dioxa-8-azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound’s biological activity has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its potential biological activity, the compound is being studied for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings. Its reactivity can be harnessed to create materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, the compound’s structure allows it to interact with multiple targets, leading to a broad spectrum of biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the isoxazole and phenol groups.
4-Piperidone ethylene acetal: Another related compound with a similar spirocyclic structure but different functional groups.
Uniqueness
2-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol is unique due to the combination of its spirocyclic core, isoxazole ring, and phenol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c20-14-4-2-1-3-12(14)13-11-15(24-18-13)16(21)19-7-5-17(6-8-19)22-9-10-23-17/h1-4,15,20H,5-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUOPKFHTYDCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CC(=NO3)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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